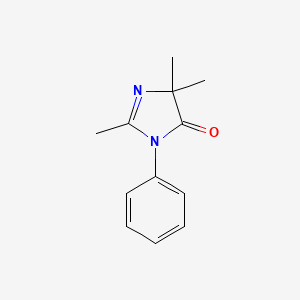

2,5,5-Trimethyl-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Description

2,5,5-Trimethyl-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a substituted imidazolone derivative characterized by a five-membered heterocyclic ring containing two nitrogen atoms. Key structural features include:

- Methyl groups at positions 2, 5, and 5, which influence steric hindrance and electronic properties.

- Keto group at position 4, enabling hydrogen bonding and tautomerism.

Properties

CAS No. |

61654-25-9 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

2,5,5-trimethyl-3-phenylimidazol-4-one |

InChI |

InChI=1S/C12H14N2O/c1-9-13-12(2,3)11(15)14(9)10-7-5-4-6-8-10/h4-8H,1-3H3 |

InChI Key |

RTNXDGKUNIVMPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(C(=O)N1C2=CC=CC=C2)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethyl-1-phenyl-1H-imidazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of a phenyl-substituted ketone with an amine in the presence of an acid catalyst. The reaction conditions may include:

- Temperature: 80-120°C

- Solvent: Ethanol or methanol

- Catalyst: Hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethyl-1-phenyl-1H-imidazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction to amines using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions at the phenyl ring or imidazole nitrogen.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, 25-50°C

Reduction: Lithium aluminum hydride, ether, 0-25°C

Substitution: Halogenating agents, alkylating agents, various solvents, and temperatures

Major Products Formed

Oxidation: Corresponding oxides or hydroxyl derivatives

Reduction: Amines or partially reduced intermediates

Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in the development of new pharmaceuticals due to its biological activity. Research indicates that derivatives of imidazole compounds exhibit various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. For instance:

- Anticancer Activity : Studies have demonstrated that imidazole derivatives can inhibit certain cancer cell lines. The structural modifications in imidazole compounds can enhance their potency against specific targets such as kinases involved in cancer progression .

- Antimicrobial Properties : Imidazole derivatives have been reported to possess antibacterial and antifungal activities. This makes them suitable candidates for developing new antibiotics or antifungal agents .

Material Science

In material science, imidazole-based compounds are utilized for their unique electronic properties. They can serve as:

- Conductive Polymers : The incorporation of imidazole into polymer matrices can enhance conductivity and stability, making them suitable for applications in organic electronics .

- Sensors : Imidazole derivatives are being explored as sensors due to their ability to interact with metal ions and other analytes. Their selective binding properties make them ideal candidates for environmental monitoring applications .

Case Study 1: Anticancer Activity

A study published in the journal "Bioorganic & Medicinal Chemistry" highlighted the synthesis of various imidazole derivatives and their evaluation against human cancer cell lines. The study found that certain modifications to the imidazole core significantly enhanced cytotoxicity against breast cancer cells, with some compounds exhibiting IC50 values in the nanomolar range .

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at a prominent university focused on synthesizing novel imidazole derivatives aimed at combating antibiotic-resistant bacteria. The results indicated that specific substitutions on the imidazole ring improved antibacterial activity against Staphylococcus aureus and Escherichia coli, showcasing the potential of these compounds in addressing public health challenges related to antibiotic resistance .

Mechanism of Action

The mechanism of action of 2,4,4-Trimethyl-1-phenyl-1H-imidazol-5(4H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely and require detailed study.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences and Functional Groups

Key Observations :

- Methyl vs.

- Exocyclic Double Bonds : Arylmethylene derivatives (e.g., L78–L80) exhibit extended conjugation, enhancing UV absorption and bioactivity .

- Thiol vs. Keto Groups : Thiol-containing analogs () show higher reactivity due to nucleophilic sulfur, enabling diverse alkylation and coordination chemistry.

Key Observations :

- The target compound’s synthesis likely involves cyclization of amidines with ketones under transition-metal-free conditions, similar to .

Table 3: Bioactivity Profiles

Key Observations :

- Methyl vs. Phenyl Substitutions : The triphenyl analog () shows potent neuropeptide Y5 antagonism due to enhanced hydrophobic interactions, whereas methyl groups may reduce bioavailability .

- Electron-Withdrawing Groups : Fluorophenyl substituents () improve metabolic stability and dipole interactions, critical for CNS-targeting drugs.

- Styryl vs. Arylmethylene : Styryl derivatives () exhibit superior ROS induction compared to arylmethylene analogs, attributed to extended conjugation and redox activity.

Physicochemical and Spectroscopic Properties

Table 4: Physical Data Comparison

Biological Activity

2,5,5-Trimethyl-3-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS No. 61654-25-9) is a compound belonging to the imidazole family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, cytotoxicity against cancer cell lines, and other pharmacological effects.

- Molecular Formula : C₁₂H₁₄N₂O

- Molecular Weight : 202.252 g/mol

- Density : 1.44 g/cm³

- Boiling Point : 137.3ºC at 760 mmHg

Anti-inflammatory Activity

Research indicates that imidazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A study highlighted that derivatives of imidazole with specific substitutions displayed enhanced anti-inflammatory activity comparable to glucocorticoids .

Cytotoxicity Against Cancer Cell Lines

A notable aspect of the biological activity of this compound is its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cells such as the MCF-7 breast cancer cell line and others. The mechanism of action appears to involve induction of apoptosis and disruption of cellular metabolism in cancerous cells .

Table 1: Cytotoxicity Data

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.2 | Apoptosis induction |

| HeLa | 15.0 | Disruption of metabolism |

| RT-112 | 12.5 | Apoptosis induction |

| SISO | 3.77 | Selective apoptosis |

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is highly dependent on their structure. Substituents at various positions on the imidazole ring can significantly alter their pharmacological properties. For example:

- Substituents at the 3-position tend to enhance anti-inflammatory and cytotoxic activities.

- Alkyl or benzyl groups at the 1-position have been shown to reduce activity .

Case Studies

-

Study on Anti-inflammatory Agents :

A series of studies focused on synthesizing and evaluating the anti-inflammatory potential of various imidazole derivatives revealed that those with a phenyl group at the 3-position exhibited significant inhibition of COX enzymes compared to their unsubstituted counterparts . -

Cytotoxic Evaluation :

Research conducted on newly synthesized derivatives showed that compounds similar to 2,5,5-trimethyl-3-phenylimidazolones displayed IC₅₀ values ranging from 2.38 µM to 15 µM against different cancer cell lines, indicating strong potential for further development as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.